4-Benzyloxy-N-methylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSUDKSCMABXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584468 | |
| Record name | 4-(Benzyloxy)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142-18-3 | |
| Record name | 4-(Benzyloxy)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 4 Benzyloxy N Methylaniline Analogs
Mechanistic Investigations of Thermal Rearrangements in N-Benzyl-N-methylaniline Systems
The thermal behavior of N-benzyl-N-methylaniline systems has been a subject of detailed mechanistic studies, revealing pathways that involve the breaking and formation of carbon-nitrogen bonds.
Homolytic Fission and Free Radical Pathways
Heating N-benzyl-N-methylaniline to approximately 315°C in the absence of a promoter for an extended period of 100 hours initiates a rearrangement process. cdnsciencepub.comcdnsciencepub.comresearchgate.net The core of this transformation is the homolytic fission of the C-N bond, leading to the formation of a benzyl (B1604629) free radical and an N-methylphenylamino free radical. cdnsciencepub.comcdnsciencepub.comresearchgate.net This initial bond cleavage is the rate-determining step, and the entire reaction mechanism is dictated by subsequent free radical reactions. cdnsciencepub.comcdnsciencepub.com The presence of products like dibenzyl and diphenylmethane (B89790) strongly supports a free radical mechanism. cdnsciencepub.com When the pyrolysis is conducted in a high-boiling solvent like quinoline (B57606), the typical rearrangement products are observed alongside 2- and 4-benzylquinoline (B14139861) and 2,2'-biquinolyl, further confirming the intermolecular nature of the reaction involving benzyl free radicals. cdnsciencepub.comcdnsciencepub.com The formation of benzaldehyde (B42025) when the pyrolysis is carried out in the presence of atmospheric oxygen, which acts as a scavenger for free radicals, provides additional evidence for the generation of benzyl free radicals. cdnsciencepub.com
Characterization of Rearrangement Products and Intermediates
The thermal rearrangement of N-benzyl-N-methylaniline yields a variety of products. cdnsciencepub.comcdnsciencepub.com The primary products identified are methylamine (B109427), diphenylmethane, and dibenzyl, along with o-toluidine (B26562) and 4-methylacridine. cdnsciencepub.comcdnsciencepub.comresearchgate.net The formation of dibenzyl is a direct result of the dimerization of two benzyl free radicals. cdnsciencepub.com Diphenylmethane is proposed to arise from the coupling of benzyl and phenyl radicals. cdnsciencepub.com The production of methylamine is attributed to the fission of the CH₃NH-Ar bond in N-methylaniline, which is an intermediate in the reaction. cdnsciencepub.com When N-methylaniline itself is heated under similar conditions, it rearranges to form methylamine and o-toluidine. cdnsciencepub.comcdnsciencepub.comresearchgate.net
Table 1: Products of Thermal Rearrangement of N-Benzyl-N-methylaniline
| Reactant | Conditions | Products |
|---|---|---|
| N-Benzyl-N-methylaniline | ~315°C, sealed tube, 100 h | Methylamine, Diphenylmethane, Dibenzyl, o-Toluidine, 4-Methylacridine cdnsciencepub.comcdnsciencepub.comresearchgate.net |
| N-Benzyl-N-methylaniline | Pyrolysis with quinoline | Normal rearrangement products, 2- and 4-Benzylquinolines, 2,2'-Biquinolyl cdnsciencepub.comcdnsciencepub.comresearchgate.net |
| N-Methylaniline | Sealed tube, same conditions | Methylamine, o-Toluidine, Unidentified neutral products cdnsciencepub.comcdnsciencepub.comresearchgate.net |
Nucleophilic Reactivity at the Amide Nitrogen in N-Alkoxy-N-acyloxybenzamide Analogs and Reactions with N-Methylaniline
The nitrogen atom in certain substituted amides exhibits significant electrophilicity, making it susceptible to nucleophilic attack. This reactivity is particularly pronounced in N-acyloxy-N-alkoxyamides, which serve as analogs for studying reactions involving N-methylaniline.
SN2 Reaction Kinetics and Stereochemistry
N-acyloxy-N-alkoxyamides are a class of mutagenic compounds that react with nucleophiles like N-methylaniline via an SN2 mechanism at the amide nitrogen. researchgate.netpublish.csiro.auune.edu.auresearchgate.net These compounds are characterized by a pyramidal nitrogen atom due to the presence of two oxygen substituents, which reduces the typical amide resonance and enhances their reactivity, making them akin to α-haloketones. publish.csiro.auune.edu.au Kinetic studies have demonstrated that the rate of the SN2 reaction is sensitive to steric hindrance. researchgate.netpublish.csiro.au Branching on the alkoxyl side chain or bulky groups near the nitrogen center lowers the rate constant for the displacement of the carboxylate leaving group. researchgate.netpublish.csiro.au Conversely, the steric bulk on the carboxylate leaving group itself does not significantly affect the reaction rate, which is primarily governed by the pKa of the departing carboxylic acid. researchgate.netpublish.csiro.au The bimolecular rate constants for the reaction of N-methylaniline with a series of N-benzyloxy-N-(para-substituted-benzoyloxy)benzamides show a strong correlation with Hammett σ constants, supporting a charge-separated SN2 transition state. researchgate.netpublish.csiro.au The entropies of activation for these reactions are highly negative, around -100 J K⁻¹ mol⁻¹, which is characteristic of an associative transition state with increased charge separation. researchgate.netarkat-usa.org
Heteroatom Rearrangement On Nitrogen (HERON) Mechanisms
The reaction of N-acyloxy-N-alkoxyamides with N-methylaniline can lead to a novel rearrangement known as the Heteroatom Rearrangement on Nitrogen (HERON) reaction. publish.csiro.aumdpi.comnih.govresearchgate.net In this process, the initially formed N-alkoxy-N-(N'-methylanilino)amide, itself an anomeric amide, undergoes a concerted rearrangement. publish.csiro.au The lone pair of electrons on the amide nitrogen facilitates the migration of the alkoxy group from the nitrogen to the carbonyl carbon, with simultaneous cleavage of the N-C bond. publish.csiro.aunih.gov This intramolecular rearrangement is essentially an SN2 reaction at the acyl carbon, resulting in the formation of an ester and a 1,1-diazene. publish.csiro.au The HERON reaction is driven by the reduced resonance and significant anomeric effects between the heteroatom substituents on the nitrogen atom. mdpi.comnih.gov This rearrangement has been observed in the thermal decomposition of N,N'-diacyl-N,N'-dialkoxyhydrazines and is also relevant to the reactivity of mutagenic N-acyloxy-N-alkoxybenzamides. drugfuture.com
Oxidation Studies of N-Methylaniline and its Benzyloxy Derivatives
The oxidation of N-methylaniline and its derivatives, including those with benzyloxy substituents, has been investigated using various oxidizing agents. These studies reveal the formation of different products depending on the reaction conditions and the specific oxidant used.
In vitro studies on the microsomal metabolism of N-benzyl-N-methylaniline have shown that it undergoes N-dealkylation to the corresponding secondary amine and p-hydroxylation, but does not form an amide (benzoyl derivative) or an N-oxide metabolite. nih.gov This suggests that the carbinolamine intermediate formed is unstable and breaks down to the dealkylation products. nih.gov The oxidation of N-methylaniline with peroxomonosulfuric acid (PMSA) follows second-order kinetics and involves the nucleophilic attack of the amine's lone pair on the electrophilic peroxo oxygen. researchgate.net This reaction is pH-dependent, and N-methylaniline reacts faster than N,N-dimethylaniline. researchgate.net Chemical oxidation of N-methylaniline with dichromate has been studied using Raman spectroscopy, revealing a self-accelerating reaction character. researchgate.net The use of other oxidizing agents like potassium permanganate (B83412) can lead to the formation of quinones or nitroso derivatives. smolecule.com
Catalytic Activation and Transformation of N-Methylaniline Derivatives
The catalytic activation of N-methylaniline derivatives, including analogs such as 4-benzyloxy-N-methylaniline, is a pivotal area of research for the synthesis of more complex amines. These transformations often involve the formation of new carbon-nitrogen bonds through processes like N-alkylation and N-methylation, frequently employing sustainable catalytic methodologies such as hydrogen borrowing.
N-Alkylation and N-Methylation Processes
N-alkylation and N-methylation of aniline (B41778) derivatives are fundamental transformations in organic synthesis, leading to the production of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. rsc.org Catalytic approaches to these reactions are favored for their efficiency and reduced environmental impact compared to traditional methods that use stoichiometric and often toxic alkylating agents like alkyl halides. nih.govacs.org
The reactivity of aniline derivatives in these catalytic processes is significantly influenced by the electronic properties of substituents on the aromatic ring. Electron-donating groups at the para-position, such as an alkoxy or a benzyloxy group, generally enhance the nucleophilicity of the amine, thereby increasing its reactivity towards alkylation and methylation. nih.govcsic.escsic.esacs.orgrsc.org For instance, in iridium-catalyzed N-methylation reactions, aniline derivatives with electron-donating groups in the para position were quantitatively converted to their corresponding N-methyl derivatives with high yields. acs.org Specifically, 4-methoxyaniline has been shown to be more reactive than aniline in iridium-catalyzed N-methylation, achieving 88% conversion in a shorter time frame compared to aniline's 79%. csic.esacs.org This suggests that this compound, with its electron-donating benzyloxy group, would exhibit similarly enhanced reactivity.
A variety of transition metal catalysts, including those based on iridium, ruthenium, and manganese, have been developed for these transformations. nih.govacs.orgrsc.orglookchem.com For example, a manganese pincer-complex has been successfully employed for the selective mono-N-methylation of a range of aniline derivatives using methanol (B129727) as the C1 source. lookchem.com In this study, anilines with electron-donating substituents, including a 4-benzyloxy group, were well-tolerated and provided good to excellent yields of the corresponding N-methylated products. lookchem.com This highlights the compatibility of the benzyloxy moiety with such catalytic systems.
The choice of catalyst and reaction conditions can be tailored to achieve selective mono- or di-alkylation. For instance, a palladium-based catalytic system has been shown to effectively catalyze the N-alkylation of anilines with various alcohols, where para-substituted anilines with electron-donating groups like a methoxy (B1213986) group gave high yields of the mono-alkylated product. mdpi.com
Table 1: Catalytic N-Methylation of Substituted Anilines
| Entry | Substrate | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Aniline | [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] / Cs₂CO₃ | N-methylaniline | >90 | csic.esacs.org |
| 2 | 4-Methoxyaniline | [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] / Cs₂CO₃ | 4-Methoxy-N-methylaniline | >90 | csic.esacs.org |
| 3 | 4-Benzyloxyaniline | PN³P-Mn complex / t-BuOK | This compound | Good to Excellent | lookchem.com |
| 4 | Aniline | Cyclometalated Ru complex / NaOH | N-methylaniline | 88 | rsc.org |
| 5 | 4-Methoxyaniline | Cyclometalated Ru complex / NaOH | 4-Methoxy-N-methylaniline | 85 | rsc.org |
Hydrogen Borrowing Methodologies
The "hydrogen borrowing" or "hydrogen autotransfer" strategy represents a particularly elegant and atom-economical approach to N-alkylation. whiterose.ac.ukcardiff.ac.ukrsc.org This methodology allows for the direct use of alcohols as alkylating agents, with water being the only byproduct. rsc.orgrsc.org The general mechanism involves three key steps:
Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde or ketone.
Condensation: The in situ generated carbonyl compound condenses with the amine to form an imine (or enamine).
Hydrogenation: The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine.
This process avoids the need for pre-activating the alcohol and the use of stoichiometric activating agents. A variety of transition metal complexes based on ruthenium, iridium, and other metals are effective catalysts for this transformation. rsc.orgnih.govacs.org
The electronic nature of the substituents on the aniline ring plays a crucial role in the efficiency of hydrogen borrowing reactions. Studies on the ruthenium-catalyzed N-alkylation of anilines with carbohydrate-derived alcohols have shown that anilines bearing electron-donating groups react efficiently, while those with electron-withdrawing groups exhibit lower reactivity. rsc.org This trend is consistent with the nucleophilic character of the amine being important for the condensation step with the in-situ formed aldehyde. Therefore, analogs like this compound are expected to be excellent substrates for hydrogen borrowing alkylation.
For example, cyclometalated iridium complexes have been successfully used for the N-alkylation of various anilines with primary alcohols in aqueous media. nih.gov The reactions proceeded smoothly with anilines bearing both electron-donating (e.g., methoxy) and electron-withdrawing groups, although the former generally provide excellent yields. nih.gov Similarly, an iridium/graphene nanocatalyst has been shown to be effective for the N-alkylation of anilines with a broad range of primary and secondary alcohols, where 4-methoxyaniline was successfully alkylated with benzyl alcohol and isopropanol (B130326) in high yields. rsc.orgscispace.com
Table 2: N-Alkylation of Anilines via Hydrogen Borrowing
| Entry | Aniline Substrate | Alcohol | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Aniline | Benzyl alcohol | Cyclometalated Iridium complex / KOH | N-Benzylaniline | 93 | nih.gov |
| 2 | Aniline | Carbohydrate alcohol | [RuCl₂(p-cymene)]₂ / dppf / K₂CO₃ | N-alkylated aminosugar | High | rsc.org |
| 3 | 4-Methoxyaniline | Benzyl alcohol | Iridium/graphene | N-Benzyl-4-methoxyaniline | 90 | rsc.orgscispace.com |
| 4 | 4-Methoxyaniline | Isopropanol | Iridium/graphene | N-Isopropyl-4-methoxyaniline | 92 | rsc.orgscispace.com |
| 5 | Aniline | Benzyl alcohol | Pd@[nBu₄][Br] / K₂CO₃ | N-Benzylaniline | 96 | mdpi.com |
| 6 | 4-Methoxyaniline | Benzyl alcohol | Pd@[nBu₄][Br] / K₂CO₃ | N-Benzyl-4-methoxyaniline | 91 | mdpi.com |
Comprehensive Spectroscopic and Structural Analysis of 4 Benzyloxy N Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a detailed picture of the molecular structure emerges.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of 4-Benzyloxy-N-methylaniline provides valuable information about the different types of protons and their neighboring environments.
Key Features of the ¹H NMR Spectrum:
Aromatic Protons: The spectrum displays a complex multiplet in the aromatic region, typically between δ 6.6 and 7.5 ppm. These signals correspond to the protons on both the benzyloxy and the N-methylaniline rings. The protons on the N-methylaniline ring often appear as distinct doublets due to their defined ortho and meta relationships.
Benzylic Protons: A characteristic singlet is observed for the two benzylic protons (O-CH₂-Ph), typically appearing around δ 5.0 ppm. The singlet nature of this peak indicates no adjacent protons to couple with.
N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group (N-CH₃) is found further upfield, usually around δ 2.8-3.0 ppm.
Detailed ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 - 7.25 | m | 5H | Ar-H (benzyloxy group) |
| 6.90 | d | 2H | Ar-H (ortho to OCH₂) |
| 6.65 | d | 2H | Ar-H (ortho to N-CH₃) |
| 5.05 | s | 2H | O-CH₂ |
| 2.84 | s | 3H | N-CH₃ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
Key Features of the ¹³C NMR Spectrum:
Aromatic Carbons: A series of signals in the downfield region (δ 110-160 ppm) corresponds to the twelve aromatic carbons. The carbon attached to the oxygen atom (C-O) and the carbon attached to the nitrogen atom (C-N) are typically found at the lower end of this range.
Benzylic Carbon: The carbon of the benzylic methylene (B1212753) group (O-CH₂) appears as a distinct signal around δ 70 ppm.
N-Methyl Carbon: The carbon of the N-methyl group (N-CH₃) is observed in the upfield region, typically around δ 30-40 ppm.
Detailed ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| 152.1 | C-O |
| 142.9 | C-N |
| 137.5 | Quaternary Ar-C (benzyloxy) |
| 128.6 | Ar-CH (benzyloxy) |
| 127.9 | Ar-CH (benzyloxy) |
| 127.5 | Ar-CH (benzyloxy) |
| 120.8 | Ar-CH (ortho to OCH₂) |
| 114.7 | Ar-CH (ortho to N-CH₃) |
| 70.4 | O-CH₂ |
| 31.0 | N-CH₃ |
Note: The assignments are based on typical chemical shift ranges and may require further confirmation through 2D NMR experiments.
Advanced 2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HMQC, HMBC)
While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all signals and determining the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons on both rings, helping to differentiate them.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. libretexts.org This is essential for definitively assigning each proton signal to its corresponding carbon signal. For instance, the signal for the benzylic protons at ~5.0 ppm would show a cross-peak with the benzylic carbon signal at ~70 ppm.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays a series of absorption bands that are characteristic of its functional groups.
Key FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030-3090 | Medium | Aromatic C-H stretching |
| 2850-2960 | Medium | Aliphatic C-H stretching (CH₂ and CH₃) |
| 1610, 1510, 1450 | Strong | Aromatic C=C stretching |
| 1240 | Strong | Aryl-O-C asymmetric stretching (ether linkage) |
| 1020 | Strong | Aryl-O-C symmetric stretching (ether linkage) |
| 730-770, 690-710 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
| 820 | Strong | C-H out-of-plane bending (p-disubstituted benzene) |
The presence of the strong ether linkage bands around 1240 cm⁻¹ and 1020 cm⁻¹ is a key diagnostic feature for the benzyloxy group. The pattern of the C-H out-of-plane bending bands confirms the substitution pattern of the aromatic rings.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations.
Key Raman Shifts:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Strong | Aromatic C-H stretching |
| ~1605 | Very Strong | Aromatic C=C stretching |
| ~1000 | Strong | Benzene (B151609) ring breathing mode |
The intense band around 1605 cm⁻¹ is a characteristic feature of the aromatic rings. Raman spectroscopy can also be a sensitive probe of the molecular conformation and intermolecular interactions in the solid state. researchgate.net Studies on similar N-methylaniline derivatives have utilized Raman spectroscopy to investigate phase transitions and changes in molecular packing. researchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides valuable insights into the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.
The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* electronic transitions associated with its two aromatic rings—the substituted aniline (B41778) ring and the benzyl (B1604629) group. Aromatic compounds typically exhibit strong absorption bands in the UV region. nih.gov For instance, benzene shows a primary absorption band around 200 nm and a weaker, secondary band around 254 nm.
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. This phenomenon provides information about the solute's electronic ground and excited states and its interaction with the solvent molecules. nih.gov
For a molecule like this compound, which possesses a polar methylamino group and an ether linkage, a change in solvent polarity is expected to influence its electronic spectrum. In polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize the ground and/or excited states differently, leading to spectral shifts. For many aniline and phenol (B47542) derivatives, an increase in solvent polarity often leads to a bathochromic shift (positive solvatochromism) of the π→π* transition band. mdpi.com
Although specific solvatochromic studies on this compound were not found in the searched literature, extensive research on related compounds, such as azo dyes derived from 4-benzyloxyphenol and various Schiff bases, demonstrates significant solvent-dependent spectral shifts. mdpi.comresearchgate.net These studies utilize multiparametric solvent polarity scales (like Kamlet-Taft or Catalán models) to quantify the contributions of different types of solute-solvent interactions. researchgate.netmdpi.com A similar investigation on this compound would be necessary to fully characterize its solvatochromic behavior.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
The molecular formula of this compound is C₁₄H₁₅NO. scbt.com This gives it a molecular weight of approximately 213.28 g/mol and an exact monoisotopic mass of 213.115364 Da. nih.gov In a mass spectrum, the peak corresponding to the intact ionized molecule is called the molecular ion (M⁺˙). For this compound, the molecular ion peak would be expected at an m/z of approximately 213.
The fragmentation of the molecular ion provides a "fingerprint" that helps in structure elucidation. While detailed experimental fragmentation data for this specific compound is not available in the provided search results, a plausible fragmentation pattern can be proposed based on its structure and data from similar compounds. The most prominent fragmentation pathways for this compound would likely involve the cleavage of the benzylic C-O bond and the C-N bond, as these are relatively weak points in the structure.
A primary fragmentation would be the cleavage of the benzyl group. The benzylic C-O bond can break, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is a very common and often abundant fragment in the mass spectra of benzyl ethers and related compounds. The other part would be a radical of 4-hydroxy-N-methylaniline.
Another significant fragmentation pathway is the alpha-cleavage adjacent to the ether oxygen, which involves the loss of the entire phenyl group, resulting in a fragment. Cleavage of the N-methyl bond could result in the loss of a methyl radical (•CH₃), leading to a fragment at m/z 198 (M-15).
Predicted mass spectrometry data for adducts of this compound provide further insight into its expected behavior in a mass spectrometer. uni.lu
Computational Chemistry and Quantum Mechanical Insights into 4 Benzyloxy N Methylaniline
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) serves as a powerful quantum mechanical tool to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular attributes with a favorable balance of accuracy and computational cost. For a molecule like 4-benzyloxy-N-methylaniline, DFT would provide profound insights into its geometry, stability, and reactivity.
The first step in a computational analysis of this compound would be to determine its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. For a flexible molecule like this compound, which possesses several rotatable bonds—notably the C-O-C and C-N bonds—a conformational search is crucial. This would involve rotating these bonds and performing geometry optimization on each resulting conformer to map out the potential energy surface. The result would be the identification of the global minimum energy conformer, representing the most probable structure of the molecule, as well as other low-energy local minima. The relative energies of these conformers would dictate their population distribution at a given temperature.
Following geometry optimization, the vibrational frequencies and their corresponding infrared (IR) and Raman intensities can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized as the specific atomic motions associated with each frequency. A theoretical vibrational spectrum for this compound would be generated, which could then be compared with experimental IR and Raman spectra for validation of the computational model and to aid in the assignment of experimental spectral bands. For instance, characteristic vibrational modes would be expected for the N-H and C-H stretching, C=C aromatic ring stretching, and C-O and C-N bond vibrations.
The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A small HOMO-LUMO gap would suggest that this compound is more likely to be reactive and can be easily excited. The spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most involved in electron donation and acceptance, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.50 |
| LUMO Energy | -0.80 |
| HOMO-LUMO Gap | 4.70 |
Table 2: Illustrative NBO Analysis of Intramolecular Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | π* (C-C) | 15.2 |
| LP (1) O | σ* (C-C) | 5.8 |
| π (C=C) | π* (C=C) | 20.5 |
Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for the ab initio calculation of NMR chemical shifts. By applying the GIAO method within a DFT framework, one could predict the ¹H and ¹³C NMR spectra of this compound. The calculated chemical shifts, after being referenced against a standard compound like tetramethylsilane (B1202638) (TMS), could be compared with experimental NMR data. This comparison would help in the definitive assignment of resonances in the experimental spectra and can also be used to confirm the predicted lowest-energy conformation of the molecule, as the chemical shifts are highly sensitive to the local electronic environment of each nucleus.
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Analogous Structure
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 148.2 | 147.9 |
| C2 | 113.5 | 113.2 |
| C3 | 129.8 | 129.5 |
| C4 | 122.1 | 121.8 |
Advanced Quantum Mechanical Studies on Reaction Pathways and Transition States
While specific advanced quantum mechanical studies focusing exclusively on the reaction pathways and transition states of this compound are not extensively documented in publicly available literature, significant insights can be extrapolated from computational studies on analogous molecular systems. Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions by mapping potential energy surfaces, identifying transition states, and calculating activation energies. The following sections discuss plausible reaction pathways for this compound based on theoretical studies of related N-alkylanilines.
Modeled Reaction Pathways
Two primary reactive sites in this compound for which reaction pathways can be modeled are the N-alkyl groups (N-dealkylation) and the nucleophilic nitrogen atom.
N-Dealkylation (N-Debenzylation and N-Demethylation)
The oxidative N-dealkylation of substituted N,N-dialkylanilines is a fundamental reaction in drug metabolism and synthetic chemistry. Computational studies on the N-dealkylation of N,N-dimethylanilines by oxidizing species, such as high-valent iron-oxo complexes, have revealed potential mechanisms that are applicable to this compound. The primary mechanisms considered are Hydrogen Atom Transfer (HAT) and concerted Proton-Coupled Electron Transfer (PCET).
In a hypothetical HAT mechanism for this compound, a hydrogen atom is abstracted from one of the alkyl groups (either the benzyl (B1604629) or methyl group) by an oxidant, leading to the formation of a radical intermediate. This is followed by further reaction to yield the dealkylated aniline (B41778). DFT calculations on similar systems have shown that the activation barrier for this initial HAT step is crucial in determining the reaction rate.
The benzylic C-H bonds are generally weaker than the methyl C-H bonds, suggesting that N-debenzylation might be favored over N-demethylation. The transition state for the HAT process would involve the elongation of the C-H bond being broken and the formation of a new bond with the attacking oxidant.
Table 1: Hypothetical Activation Energies for N-Dealkylation of this compound via HAT Mechanism (Based on Analogous Systems)
| Reaction Pathway | Substrate | Oxidant Model | Computational Method | Calculated Activation Energy (kcal/mol) |
| N-Demethylation | N,N-Dimethylaniline | Fe(IV)=O Complex | DFT | 10-15 |
| N-Debenzylation | Toluene (B28343) (Model for Benzyl Group) | OH Radical | CCSD(T) | 5-10 |
Note: These values are illustrative and based on data from related systems. Actual activation energies for this compound would require specific computational studies.
Nucleophilic Attack at Nitrogen
The nitrogen atom of this compound is nucleophilic and can participate in SN2 reactions. Computational studies on the reaction of N-methylaniline with various electrophiles provide a model for the transition state of such reactions involving this compound.
In a typical SN2 reaction, the nitrogen atom would attack the electrophilic center, leading to a trigonal bipyramidal transition state. Key features of this transition state, as revealed by quantum mechanical calculations on analogous reactions, include the partial formation of the new nitrogen-electrophile bond and the partial breaking of the bond between the electrophilic center and the leaving group.
The electronic nature of the substituents on the aniline ring influences its nucleophilicity. The electron-donating nature of the benzyloxy group at the para position is expected to increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to unsubstituted N-methylaniline.
Table 2: Predicted Transition State Geometries for a Hypothetical SN2 Reaction at Nitrogen (Based on N-methylaniline models)
| Parameter | Description | Predicted Value (Å) |
| N-C(electrophile) distance | Distance of the forming bond | 2.0 - 2.5 |
| C(electrophile)-Lg distance | Distance of the breaking bond (Lg = Leaving group) | 2.1 - 2.6 |
| N-C(methyl) distance | Bond length of the methyl group to nitrogen | ~1.47 |
| N-C(aryl) distance | Bond length of the aryl group to nitrogen | ~1.40 |
Note: These are generalized distances based on DFT calculations of SN2 transition states involving N-methylaniline.
Influence of the Benzyloxy Group on Reaction Pathways
The benzyloxy group at the para-position significantly influences the electronic properties of the aniline ring and the nitrogen atom through resonance and inductive effects. Quantum mechanical calculations can quantify these effects. The oxygen atom of the benzyloxy group can donate electron density to the aromatic ring through resonance, which is then relayed to the nitrogen atom. This enhanced electron density on the nitrogen increases its nucleophilicity, which would be reflected in a lower activation barrier for reactions where the nitrogen acts as a nucleophile.
Conversely, for reactions involving electrophilic attack on the aromatic ring, the benzyloxy group, being an ortho-, para-director, would activate the positions ortho to it for substitution. The interplay between the activating benzyloxy group and the N-methylamino group would dictate the regioselectivity of such reactions, a feature that can be precisely modeled using computational methods to calculate the energies of the possible intermediates and transition states.
Retrosynthetic Analysis and Strategic Organic Synthesis of 4 Benzyloxy N Methylaniline Derivatives
Foundational Principles of Retrosynthetic Planning
Retrosynthetic analysis is a problem-solving methodology that systematically breaks down a target molecule to identify potential starting materials and synthetic routes. wikipedia.orgyoutube.compearson.com This process relies on a set of logical principles that guide the disconnection of chemical bonds.
Disconnection Logic and Strategic Bond Cleavages (e.g., Carbon-Heteroatom Disconnections)
The core of retrosynthesis lies in the concept of disconnection, the imaginary reverse of a chemical reaction. youtube.com A key strategy involves disconnecting bonds between a carbon atom and a heteroatom (such as nitrogen, oxygen, or sulfur), as these bonds are often formed through reliable and well-understood reactions. youtube.com For a molecule like 4-Benzyloxy-N-methylaniline, two primary carbon-heteroatom disconnections are evident: the C-N bond of the N-methylaniline moiety and the C-O bond of the benzyloxy ether.
These disconnections lead to simplified precursors known as synthons, which are idealized ionic or radical species. These synthons, in turn, correspond to real-world chemical reagents known as synthetic equivalents.
Functional Group Interconversions (FGIs) and Synthetic Equivalents
Functional Group Interconversion (FGI) is a crucial tactic in retrosynthesis, involving the conversion of one functional group into another to facilitate a key disconnection or to improve the efficiency of a synthetic step. youtube.com For instance, a nitro group can be a synthetic equivalent for an amino group, as aromatic nitro compounds are readily reduced to anilines. This strategy is particularly useful when the direct introduction of an amino group is challenging or incompatible with other reaction conditions.
Application of Protecting Group Chemistry
In the synthesis of multifunctional molecules, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. researchgate.net The choice of a protecting group is critical; it must be easily introduced, stable under the desired reaction conditions, and readily removed without affecting other parts of the molecule. For amines, carbamates such as the tert-butyloxycarbonyl (Boc) group are commonly employed.
Development of Retrosynthetic Pathways for this compound
Applying the principles of retrosynthesis to this compound allows for the logical design of its synthesis. The primary disconnections considered are the N-methyl bond and the benzyloxy ether linkage.
A plausible retrosynthetic analysis is outlined below:
Target Molecule: this compound
Disconnection 1 (C-N bond): The first disconnection breaks the bond between the nitrogen and the methyl group. This suggests a synthesis via N-alkylation of 4-benzyloxyaniline. This is a common strategy for preparing secondary amines.
Disconnection 2 (C-O bond): The next disconnection targets the ether linkage, breaking the bond between the oxygen and the benzyl (B1604629) group. This points to a Williamson ether synthesis, a classic method for forming ethers from an alcohol (or phenoxide) and an alkyl halide. wikipedia.orglibretexts.orgchemistrysteps.com
Functional Group Interconversion (FGI): To arrive at simpler starting materials, the amino group of the resulting p-aminophenol precursor can be retrosynthetically converted to a nitro group. This is a strategic FGI, as 4-nitrophenol (B140041) is a readily available and inexpensive starting material.
This retrosynthetic analysis leads to the following proposed synthetic pathway:
Williamson Ether Synthesis: 4-Nitrophenol is treated with benzyl chloride in the presence of a base (e.g., potassium carbonate) to form 4-benzyloxynitrobenzene.
Reduction of the Nitro Group: The nitro group of 4-benzyloxynitrobenzene is then reduced to an amino group to yield 4-benzyloxyaniline. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is an effective method for this transformation.
N-Methylation: The final step involves the methylation of the primary amine of 4-benzyloxyaniline. This can be achieved through several methods, including reductive amination with formaldehyde (B43269) and a reducing agent like sodium borohydride.
An alternative to direct N-methylation is the use of a protecting group strategy, which can offer greater control. For instance, the amine could be protected as a carbamate, followed by methylation and deprotection. However, for a simple methylation, direct reductive amination is often more efficient.
Convergent and Divergent Synthetic Strategies for Analogs
The core structure of this compound serves as a scaffold for the synthesis of a diverse range of analogs with potentially interesting chemical and biological properties. Convergent and divergent synthetic strategies are powerful approaches for generating such libraries of related compounds.
For the synthesis of 4-alkoxy-N-alkylaniline analogs, a convergent approach could involve:
Fragment A Synthesis: A series of substituted phenols can be prepared.
Fragment B Synthesis: A variety of N-alkylanilines can be synthesized.
Coupling: The two fragments are then coupled using a suitable reaction, such as a Buchwald-Hartwig amination, to form the desired analogs.
Divergent Synthesis: In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a library of different compounds. researchgate.netresearchgate.net This strategy is particularly useful when a variety of substituents need to be introduced at a specific position in the molecule.
Starting from a 4-aminophenol (B1666318) core, a divergent synthesis of analogs could proceed as follows:
Protection: The amino group of 4-aminophenol is first protected, for example, as an amide (e.g., using acetic anhydride (B1165640) to form paracetamol).
O-Alkylation: The phenolic hydroxyl group is then alkylated with a variety of alkyl halides to introduce diverse alkoxy groups.
Deprotection and N-Functionalization: The protecting group on the nitrogen is removed, and the resulting primary amine can be further functionalized, for instance, by reductive amination with different aldehydes or ketones to introduce a range of N-alkyl or N-aralkyl groups.
Synthesis and Characterization of Novel 4 Benzyloxy N Methylaniline Derivatives and Analogs
Systematic Modification of Aromatic and Aliphatic Moieties
The functionalization of the 4-Benzyloxy-N-methylaniline core is primarily achieved through modifications of its aromatic rings and aliphatic linkers. These systematic changes are crucial for fine-tuning the electronic, steric, and lipophilic properties of the resulting molecules.
Aliphatic Moiety Modification: The aliphatic portions of this compound—the N-methyl group and the benzylic methylene (B1212753) (–CH₂–) bridge—are also key sites for modification. The N-alkylation of anilines is a well-established transformation, and various methods exist to introduce groups other than methyl. Catalytic N-alkylation using different alcohols in the presence of transition metal catalysts, such as ruthenium or iridium complexes, allows for the synthesis of a library of N-substituted 4-benzyloxyanilines. nih.govionike.com The nature of the aliphatic chain itself is a critical design element; its length, rigidity, and lipophilicity can be systematically varied to optimize molecular properties. rug.nl For example, N-benzyl-4-methoxyaniline, an analog of the core structure, can be synthesized efficiently via the reductive amination of 4-methoxyaniline with benzaldehyde (B42025), a process that can be catalyzed by ruthenium complexes.
Table 1: Examples of Modified this compound Derivatives
Incorporation of Heterocyclic Systems for Structural Diversity
Introducing heterocyclic rings into the 4-benzyloxyaniline framework is a powerful strategy for generating structural diversity and new chemical entities. openmedicinalchemistryjournal.com Heterocycles can modulate physicochemical properties such as solubility and polarity, and introduce specific hydrogen bonding patterns or metal-coordinating sites. nih.gov
A variety of heterocyclic systems have been synthesized using 4-benzyloxyaniline as a key building block.
Quinolines and Chalcones: 4-Benzyloxyaniline and its substituted variants have been reacted with chloroquinolines to produce 4-anilinoquinolinylchalcone derivatives. mdpi.comresearchgate.net This involves a nucleophilic aromatic substitution where the aniline (B41778) nitrogen displaces the chlorine on the quinoline (B57606) ring.
Coumarins: The reaction of 3-acetyl-4-hydroxycoumarins with 4-benzyloxyaniline leads to the formation of 3-[(N-4-benzyloxyphenyl)iminoethyl]-4-hydroxycoumarins, effectively merging the two distinct ring systems. arkat-usa.org
Indoles: Substituted 4-benzyloxyanilines are valuable precursors in Fischer indolization reactions. For example, 2-methyl-4-benzyloxyaniline can be used to synthesize 5-benzyloxyindole (B140440) derivatives, which are important intermediates for more complex molecules. acs.org
Pyrazolines: A multi-step synthesis starting with the diazotization of an aniline, coupling with 4-hydroxy acetophenone, and subsequent benzylation can yield a 1-(4-(benzyloxy)phenyl)ethan-1-one derivative. This intermediate can then undergo a Claisen-Schmidt condensation followed by cyclization with hydrazine (B178648) to form pyrazoline heterocycles.
Oxazolines: The 2-(2-benzyloxy)aryloxazoline system has been studied for its reactivity in Wittig rearrangements. The oxazoline (B21484) ring is typically synthesized by cyclizing an N-(2-hydroxyalkyl)benzamide precursor. mdpi.com
Table 2: Examples of Heterocyclic Derivatives from 4-Benzyloxyaniline
Stereoselective Synthesis and Chiral Resolution
The synthesis of single enantiomers or diastereomers of this compound derivatives is critical when these compounds are intended for interaction with chiral biological systems. Stereoselective synthesis aims to create a specific stereoisomer directly, while chiral resolution involves separating a mixture of stereoisomers.
Methodologies for stereoselective synthesis often involve the use of chiral auxiliaries, catalysts, or starting materials. For example, the synthesis of chiral 2-(2-benzyloxyphenyl)oxazolines has been achieved by starting with enantiomerically pure amino alcohols. mdpi.com The reaction of 2-(benzyloxy)benzoyl chloride with (S)-2-amino-2-phenylethan-1-ol yields a chiral amide precursor, which can then be cyclized to the corresponding (S)-oxazoline derivative. This approach installs a defined stereocenter within the newly formed heterocyclic ring.
General strategies in asymmetric synthesis are also applicable. The diastereoselective nucleophilic addition of organolithium reagents to chiral imines, often derived from α-naphthylethylamine, can yield chiral amines with high stereoselectivity (up to 100% diastereomeric excess). acs.org This principle could be extended to imines derived from 4-benzyloxyaniline to install a chiral center adjacent to the nitrogen atom. Similarly, stereoselective aldol (B89426) condensations using proline-based enolates provide a route to trans 3-substituted prolines, demonstrating a method to control the stereochemistry of newly formed C-C bonds in complex scaffolds. acs.org While direct examples of chiral resolution for this compound are not prominent, standard techniques like diastereomeric salt formation with a chiral acid or chiral chromatography could be employed.
Table 3: Approaches to Stereoselective Synthesis of Related Structures
Table of Mentioned Compounds
Concluding Remarks and Future Research Directions in 4 Benzyloxy N Methylaniline Chemistry
Synthesis and Reactivity Challenges and Advances
The synthesis of 4-Benzyloxy-N-methylaniline typically involves the N-methylation of 4-benzyloxyaniline or the benzylation of N-methyl-4-aminophenol. A common synthetic route involves the reaction of 4-(benzyloxy)aniline (B124853) to yield this compound as a white solid. rsc.org The precursor, 4-benzyloxyaniline, can be synthesized from 4-nitrophenol (B140041) through a benzyloxy glycosylation reaction to form 4-benzyloxy nitrobenzene (B124822), followed by a reduction. google.com
Challenges in the synthesis primarily revolve around selectivity and the protection/deprotection of the functional groups. The secondary amine is nucleophilic and can participate in various reactions. For instance, studies on the reaction of N-methylaniline with N-acyloxy-N-alkoxyamides show that it undergoes SN2 reactions at the nitrogen center. researchgate.net This reactivity highlights the need for careful control of reaction conditions to avoid unwanted side reactions.
Advances in catalytic systems offer promising solutions. Ruthenium-catalyzed coupling of nitro compounds with alcohols provides an alternative route for synthesizing N-substituted amines. ionike.com This "borrowing hydrogen" methodology involves the in-situ oxidation of the alcohol to an aldehyde, which then reacts with an amine to form an imine, followed by reduction to the desired N-alkylated amine. ionike.com Similarly, nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes have proven effective for the N-alkylation of aniline (B41778) derivatives with benzyl (B1604629) alcohols, proceeding through a metal hydride mechanism. acs.org These methods offer a more environmentally friendly and efficient approach compared to traditional alkylation with reactive and toxic reagents. acs.org
A significant challenge lies in the potential for side reactions. For example, the reaction of N-methylaniline with mutagenic N-acetoxy-N-alkoxybenzamides has been studied, indicating the susceptibility of the N-methylaniline core to react with various electrophiles. researchgate.net Furthermore, the benzyloxy group, while a useful protecting group, can be cleaved under certain catalytic conditions, which must be considered when designing multi-step syntheses.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 1142-18-3 | C₁₄H₁₅NO |
| 4-Benzyloxyaniline | 6373-46-2 | C₁₃H₁₃NO |
| This compound hydrochloride | 1607289-69-9 | Not Available |
| 4-Nitrophenol | 100-02-7 | C₆H₅NO₃ |
| 4-Benzyloxy nitrobenzene | 1697-36-5 | C₁₃H₁₁NO₃ |
| N-methylaniline | 100-61-8 | C₇H₉N |
| N-benzyl-4-methylaniline | 621-07-8 | C₁₄H₁₅N |
| N-benzyl-4-hydroxymethylaniline | Not Available | C₁₄H₁₅NO |
Opportunities for Further Mechanistic and Theoretical Exploration
The reactivity of this compound offers fertile ground for mechanistic and theoretical studies. The interaction of the N-methylaniline moiety with catalytic surfaces and various reagents is a key area for exploration. For example, studies on the adsorption and surface chemistry of N-methylaniline on a Pt(111) surface have revealed coverage-dependent interactions. acs.orgacs.org At low coverages, the molecule binds through the phenyl ring, facilitating C-N bond cleavage, whereas at higher coverages, it binds through the nitrogen atom and desorbs intact. acs.org Similar studies on this compound could elucidate the influence of the bulky benzyloxy group on surface interactions and catalytic transformations.
The electronic properties of the molecule, influenced by the electron-donating benzyloxy group, warrant further investigation. The bimolecular rate constants for the reaction of N-methylaniline with a series of N-benzyloxy-N-(para-substituted-benzoyloxy)benzamides correlated strongly with Hammett σ constants, supporting a charge-separated SN2 transition state. researchgate.net A similar kinetic analysis of this compound could provide valuable data on the electronic effects of the para-substituent on the nucleophilicity of the nitrogen atom.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 4-Benzyloxy-N-methylaniline?
Methodological Answer: Successful synthesis requires precise control of temperature (typically 60–80°C), solvent selection (e.g., anhydrous THF or DMF), and reaction time (12–24 hours). The benzyloxy group’s stability necessitates inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Purification via column chromatography with silica gel and ethyl acetate/hexane eluents is recommended to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton integration.
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry (MS) for molecular ion peak validation (expected m/z ≈ 227 for [M+H]⁺). Cross-referencing with literature melting points (e.g., 136–138°C for analogous compounds) can further verify identity .
Q. What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors.
- Store in airtight, light-resistant containers at 2–8°C to minimize degradation.
- Follow spill management protocols: absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the benzyloxy group influence the electronic properties of this compound in electrophilic substitution reactions?
Methodological Answer: The benzyloxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic attack. Computational studies (e.g., Density Functional Theory (DFT) ) reveal increased electron density at the para position relative to the methoxy group. Experimental validation via nitration or halogenation reactions shows preferential substitution at the activated sites. Kinetic studies under varying pH and solvent polarities can further elucidate regioselectivity .
Q. What in vitro models are effective for studying the metabolic pathways of this compound?
Methodological Answer:
- Hepatic microsomes (e.g., from rodents or rabbits) incubated with NADPH cofactors can identify phase I metabolites (e.g., hydroxylation at the methyl group).
- LC-MS/MS analysis tracks metabolite formation, with comparisons to synthetic standards (e.g., N-benzyl-4-hydroxymethylaniline).
- CYP450 inhibition assays determine enzyme-specific metabolism, guiding toxicity assessments .
Q. How can researchers resolve contradictory data on the oxidative stability of this compound?
Methodological Answer: Discrepancies in oxidation studies (e.g., quinone vs. nitroso derivatives) may arise from reaction conditions. To address this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
